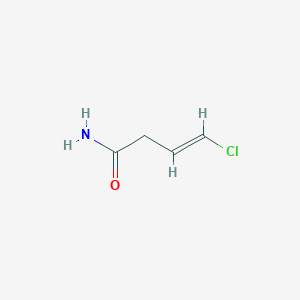

4-Chlorobut-3-enamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H6ClNO |

|---|---|

Molecular Weight |

119.55 g/mol |

IUPAC Name |

(E)-4-chlorobut-3-enamide |

InChI |

InChI=1S/C4H6ClNO/c5-3-1-2-4(6)7/h1,3H,2H2,(H2,6,7)/b3-1+ |

InChI Key |

KCYVZYALNSNRIB-HNQUOIGGSA-N |

Isomeric SMILES |

C(/C=C/Cl)C(=O)N |

Canonical SMILES |

C(C=CCl)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chlorobut 3 Enamide and Its Advanced Derivatives

Direct Synthesis Approaches to 4-Chlorobut-3-enamide Frameworks

Direct synthetic strategies aim to construct the this compound skeleton in a limited number of steps, often by forming the enamide and introducing the chlorine substituent concurrently or in a sequential one-pot fashion.

Synthetic Pathways Initiating from 4-Chlorobutyric Acid and Analogues

A logical and direct approach to this compound would commence with readily available 4-chlorobutyric acid or its derivatives. This strategy typically involves two key transformations: amidation of the carboxylic acid and subsequent introduction of unsaturation at the α,β-position relative to the chlorine atom.

The initial step involves the conversion of 4-chlorobutyric acid to a more reactive species, such as 4-chlorobutyryl chloride. This can be effectively achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is then reacted with a suitable amine source, such as ammonia (B1221849) or a primary amine, to furnish the corresponding 4-chlorobutyramide.

The critical step in this pathway is the introduction of the double bond to yield the target enamide. This is typically accomplished through an elimination reaction. A common strategy involves the α-halogenation of the 4-chlorobutyramide followed by dehydrohalogenation. For instance, treatment of the amide with a halogenating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce a bromine atom at the α-position to the amide carbonyl. Subsequent treatment with a non-nucleophilic base, such as 1,8-diazabicycloundec-7-ene (DBU) or triethylamine (B128534) (Et₃N), can then induce the elimination of HBr, leading to the formation of the desired double bond. The regioselectivity of this elimination is crucial to ensure the formation of the 3-enamide isomer.

A hypothetical reaction scheme is presented below:

| Step | Reactant | Reagents | Product |

| 1 | 4-Chlorobutyric acid | SOCl₂ | 4-Chlorobutyryl chloride |

| 2 | 4-Chlorobutyryl chloride | NH₃ | 4-Chlorobutyramide |

| 3 | 4-Chlorobutyramide | 1. NBS, AIBN 2. DBU | This compound |

AIBN: Azobisisobutyronitrile; DBU: 1,8-Diazabicycloundec-7-ene

Regio- and Stereoselective Hydrohalogenation in Enamide Construction

The direct hydrohalogenation of a suitable unsaturated amide precursor represents another viable route to this compound. This approach hinges on the regio- and stereoselective addition of a hydrogen halide across a carbon-carbon multiple bond. For instance, the hydrochlorination of but-3-enamide could theoretically yield the target compound.

However, controlling the regioselectivity of this reaction is a significant challenge. According to Markovnikov's rule, the proton would typically add to the carbon atom that already bears more hydrogen atoms, which in the case of but-3-enamide would lead to the formation of 3-chlorobutanamide (B2723049) rather than the desired this compound. Anti-Markovnikov hydrohalogenation is generally achieved via a radical mechanism, often initiated by peroxides, but this is typically effective only for HBr.

A more promising strategy involves the hydrohalogenation of ynamides (N-alkynyl amides). The hydrochlorination of a but-3-ynamide derivative could, in principle, provide the desired enamide. The regioselectivity of ynamide hydrohalogenation can often be controlled by the electronic nature of the substituents and the reaction conditions. Metal-free hydrohalogenation of ynamides using reagents like N-halosuccinimides (NXS) in the presence of a proton source has been shown to be an effective method for the synthesis of α-haloenamides. acs.org

Indirect Synthetic Routes and Precursors to this compound Functionality

Indirect routes to this compound involve the synthesis of a precursor molecule that is subsequently converted to the target compound. These multi-step sequences often provide greater flexibility and control over the final structure.

Methodologies Employing 4-Chlorobut-1-yne and Related Alkyne Intermediates

Alkynes are versatile starting materials in organic synthesis, and 4-chlorobut-1-yne serves as a promising precursor for the synthesis of this compound. The key transformation in this approach is the hydroamidation of the alkyne, which involves the addition of an N-H bond of an amide across the carbon-carbon triple bond.

The hydroamidation of terminal alkynes can be catalyzed by various transition metals, such as ruthenium, rhodium, and palladium. The regioselectivity of this reaction is a critical factor. Anti-Markovnikov addition would lead to the desired enamide, where the nitrogen atom adds to the terminal carbon of the alkyne.

A representative reaction scheme is as follows:

| Reactant | Reagents | Product |

| 4-Chlorobut-1-yne + Amide (e.g., Formamide) | Transition Metal Catalyst (e.g., Ru-complex) | This compound |

The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivities. For instance, ruthenium-catalyzed hydroamidation of terminal alkynes has been shown to be effective for the synthesis of enamides.

Multistep Reaction Sequences for Structurally Diverse Enamide Analogues

Multistep reaction sequences provide the opportunity to introduce structural diversity into the enamide framework. Starting from a simple precursor, various functional groups can be incorporated through a series of well-established chemical transformations.

For example, starting from 4-chlorobut-1-yne, one could first perform a Sonogashira coupling with an aryl or vinyl halide to introduce a substituent at the terminal position of the alkyne. Subsequent hydroamidation of the internal alkyne would then lead to a more complex, substituted enamide.

Alternatively, the amide functionality can be introduced first, followed by the manipulation of the chloroalkyl chain. For instance, a protected aminobutyne (B8504826) could be synthesized and then subjected to hydrochlorination to introduce the vinyl chloride moiety.

These multi-step approaches, while longer, offer significant advantages in terms of the ability to generate a library of structurally diverse this compound analogues for various applications.

Implementation of Green Chemistry Principles in this compound Synthesis

The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often rely on stoichiometric activating agents and hazardous solvents, leading to significant waste generation. ucl.ac.ukresearchgate.net In response, the application of green chemistry principles to amide synthesis has become a critical area of research, aiming to enhance sustainability through improved atom economy, use of safer solvents, and development of catalytic processes. sigmaaldrich.comresearchgate.net While specific research on the green synthesis of this compound is not extensively documented, the principles and methodologies developed for other amides, particularly α,β-unsaturated amides, provide a clear framework for potential improvements.

The core of greening the synthesis of compounds like this compound lies in addressing the inherent inefficiency of conventional amide bond formation. ucl.ac.uk Traditional routes often involve coupling reagents that are incorporated into byproducts, drastically reducing the atom economy—a key metric of green chemistry that measures the efficiency of a reaction in converting reactants to the final product. primescholars.com The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has specifically identified the catalytic formation of amide bonds as a key area for sustainable development. sigmaaldrich.com

Modern approaches that could be adapted for the synthesis of this compound focus on several key areas: catalytic direct amidation, the use of greener solvents, biocatalysis, and innovative energy sources like microwaves.

Catalytic Approaches and Atom Economy

A primary goal in green amide synthesis is the replacement of stoichiometric coupling reagents with catalytic alternatives. researchgate.net Catalytic direct amidation, where a carboxylic acid and an amine react to form an amide with the loss of only water, is the most atom-economical approach. researchgate.net Various catalysts have been developed to facilitate this transformation, which is often challenging due to the formation of a stable carboxylate-ammonium salt.

Boric acid and its derivatives have emerged as effective catalysts for direct amidation, often under solvent-free conditions. ucl.ac.uksemanticscholar.org Another strategy involves the use of transition metal catalysts. For instance, ruthenium-based catalysts have been employed for the dehydrogenative coupling of alcohols and amines to yield amides, with hydrogen gas as the only byproduct. sigmaaldrich.com Iron-substituted polyoxometalates have also been reported as efficient, heterogeneous catalysts for amidation, allowing for easy separation and recycling. rsc.org A particularly innovative approach achieves 100% atom economy by catalytically reacting alcohols with nitriles using a ruthenium catalyst, producing no byproducts. chemistryviews.org

The table below summarizes various catalytic systems applicable to amide synthesis, highlighting their green chemistry advantages.

| Catalyst System | Reactants | Solvent | Key Advantage |

| Boric Acid | Carboxylic Acid + Urea | Solvent-free | Simple, readily available catalyst; no organic solvent waste. semanticscholar.org |

| Ruthenium-based | Alcohol + Amine | Toluene | Dehydrogenative coupling with H₂ as the sole byproduct. sigmaaldrich.com |

| Iron-Polyoxometalate | Carboxylic Acid + Amine | Toluene | Heterogeneous catalyst, enabling easy recovery and reuse. rsc.org |

| N-heterocyclic carbene-based Ruthenium | Alcohol + Nitrile | Toluene | 100% atom economy with no byproducts generated. chemistryviews.org |

| Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) | Carboxylic Acid + Amine | Solvent-free (Microwave) | Rapid, efficient, and avoids bulk solvents. nih.gov |

Alternative Solvents and Reaction Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process. rsc.org Many traditional amide syntheses use dipolar aprotic solvents like N,N-dimethylformamide (DMF), which are facing increasing regulatory scrutiny due to toxicity concerns. rsc.orgbohrium.com Research has focused on identifying and implementing safer, more sustainable alternatives.

Bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have proven effective in various amide synthesis protocols. bohrium.comnih.govchemistryviews.org CPME, in particular, has been used successfully in enzyme-catalyzed amidations, offering high conversions and yields without the need for intensive purification. nih.gov In some cases, reactions can be conducted in water, the most environmentally benign solvent, or under solvent-free conditions, which represents an ideal green chemistry scenario. semanticscholar.orgrsc.org

Mechanochemistry, which involves conducting reactions by grinding or milling solids together, is an emerging solvent-free technique that has been applied to the synthesis of α,β-unsaturated amides. researchgate.net This method can lead to shorter reaction times, reduced waste, and sometimes unique product selectivity. researchgate.net Microwave-assisted synthesis is another energy-efficient technique that can dramatically reduce reaction times and improve yields, often under solvent-free conditions. nih.gov

The following table outlines greener solvent alternatives and reaction conditions that could be applied to the synthesis of this compound and its derivatives.

| Solvent/Condition | Description | Example Application |

| Cyclopentyl Methyl Ether (CPME) | A green and safe solvent alternative to conventional organic solvents. | Used in lipase-catalyzed synthesis of various amides with excellent conversions. nih.gov |

| 2-Methyltetrahydrofuran (2-MeTHF) | A biomass-derived solvent considered a greener alternative to solvents like THF. bohrium.com | Employed in the synthesis of secondary amides from thiocarbamates. chemistryviews.org |

| Water | The most environmentally benign solvent. | Used as a medium for the thio-Michael addition to α,β-unsaturated amides catalyzed by ionic liquids. rsc.org |

| Solvent-free | Reactions are conducted without a solvent, often by heating or grinding reactants. | Boric acid-catalyzed synthesis of amides from carboxylic acids and urea. semanticscholar.org |

| Microwave Irradiation | Use of microwave energy to accelerate reactions. | Ceric ammonium nitrate (CAN) catalyzed direct amidation under solvent-free conditions. nih.gov |

Biocatalysis in Amide Synthesis

Enzymes offer a highly selective and environmentally friendly route to amide bond formation. rsc.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), are particularly effective biocatalysts for amidation reactions. nih.gov These enzymatic methods operate under mild conditions, reducing energy consumption and minimizing the formation of side products. The use of enzymes in conjunction with green solvents like CPME exemplifies a highly sustainable synthetic strategy, yielding pure products with excellent conversions and simplifying downstream processing. nih.gov

By integrating these green chemistry principles—catalysis to improve atom economy, replacement of hazardous solvents, and the use of alternative energy sources and biocatalysts—the synthesis of this compound and its derivatives can be significantly improved from an environmental and efficiency standpoint.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chlorobut 3 Enamide and Cognate Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 4-Chlorobut-3-enamide and its analogues. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms, their chemical environment, and their spatial relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Olefinic and Alkyl Protons

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within a molecule. For a compound like this compound, the ¹H NMR spectrum can be predicted to exhibit distinct signals for the olefinic, alkyl, and amide protons.

The olefinic protons, attached to the carbon-carbon double bond, are expected to resonate in the downfield region of the spectrum, typically between 5.0 and 7.5 ppm. The exact chemical shifts are influenced by the electronegativity of the chlorine atom and the anisotropic effects of the amide group. The proton on the carbon bearing the chlorine atom (C4) would likely appear at a different chemical shift than the proton on the adjacent carbon (C3). The coupling constant (J-coupling) between these vicinal olefinic protons would provide critical information about the stereochemistry of the double bond (i.e., E or Z configuration). For trans protons, the coupling constant is typically larger (around 12-18 Hz) compared to cis protons (around 6-12 Hz).

The alkyl protons on the carbon adjacent to the amide group (C2) would likely appear as a multiplet in the range of 2.0-3.0 ppm. The splitting pattern of this signal would be influenced by the neighboring olefinic protons, providing further connectivity information. The amide (N-H) protons typically appear as a broad singlet in the region of 5.0-8.5 ppm, with the exact chemical shift being dependent on the solvent, concentration, and temperature due to hydrogen bonding. In some cases, coupling between the N-H protons and adjacent C-H protons can be observed.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H2 | 2.5 - 3.5 | m | - |

| H3 | 5.5 - 6.5 | m | - |

| H4 | 6.0 - 7.0 | d | JH3-H4 ≈ 7-15 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of Carbon Skeleton

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would give rise to a single peak.

The carbonyl carbon (C1) of the amide group is expected to be the most downfield signal, typically appearing in the range of 160-180 ppm. The olefinic carbons (C3 and C4) would resonate in the region of 100-150 ppm. The carbon atom bonded to the electronegative chlorine atom (C4) is expected to be deshielded and appear at a higher chemical shift compared to the other olefinic carbon (C3). The alkyl carbon (C2) adjacent to the carbonyl group would be found in the more upfield region of the spectrum, typically between 25 and 45 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (C=O) | 165 - 175 |

| C2 (CH₂) | 30 - 40 |

| C3 (=CH) | 120 - 130 |

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Phosphonate-Bearing Enamide Derivatives

For phosphonate-bearing enamide derivatives of this compound, Phosphorus-31 (³¹P) NMR spectroscopy is an essential tool for characterizing the phosphorus environment. The chemical shift in ³¹P NMR is highly sensitive to the electronic environment and geometry of the phosphorus atom.

In such derivatives, where a phosphonate (B1237965) group might be attached to the enamide nitrogen or the carbon skeleton, the ³¹P chemical shifts would provide direct evidence of the successful incorporation of the phosphonate moiety. The chemical shifts for phosphonates in similar structures typically appear in a broad range, but for C-phosphorylated enamines, signals can be found in the region of 15-30 ppm. mdpi.com The coupling between the phosphorus nucleus and adjacent protons (¹H) or carbons (¹³C) can also be observed, providing further structural information. For instance, the one-bond coupling constant (¹JPC) can be in the range of 115–117 Hz for carbon atoms directly bonded to phosphorus. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Precision Elemental Composition and Molecular Ion Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS would be used to confirm its molecular formula (C₄H₆ClNO).

The presence of chlorine is readily identified in the mass spectrum due to its isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a characteristic M+2 peak with an intensity ratio of about 3:1 for the molecular ion, confirming the presence of a single chlorine atom in the molecule.

Fragmentation analysis in HRMS provides further structural information. The fragmentation of chlorinated compounds often involves the loss of a chlorine radical or a molecule of HCl. researchgate.netbohrium.com For this compound, common fragmentation pathways could include the loss of the amide group, the chlorine atom, or cleavage of the carbon-carbon bonds, leading to characteristic fragment ions that help to piece together the molecular structure.

Expected HRMS Data for this compound (C₄H₆ClNO)

| Ion | Calculated Exact Mass |

|---|---|

| [M (³⁵Cl)]⁺ | 119.0138 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amide group would appear as two bands in the region of 3100-3500 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) would give a strong absorption band typically between 1630 and 1695 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1590-1650 cm⁻¹. The C=C stretching vibration of the alkene group would likely be observed in the 1620-1680 cm⁻¹ region. The C-Cl stretching vibration would give rise to a band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3100 - 3500 |

| C=O (Amide I) | Stretch | 1630 - 1695 |

| N-H (Amide II) | Bend | 1590 - 1650 |

| C=C | Stretch | 1620 - 1680 |

X-ray Diffraction Analysis for Crystalline Enamide Structures and Derivative Complexes

X-ray diffraction is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org For this compound or its crystalline derivatives, single-crystal X-ray diffraction analysis could provide unambiguous proof of its structure, including bond lengths, bond angles, and stereochemistry.

The analysis would reveal the precise geometry of the enamide group, confirming its planarity. google.com It would also definitively establish the configuration (E or Z) of the double bond. Furthermore, X-ray diffraction can elucidate the intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amide group, which can influence the physical properties of the compound. While obtaining suitable single crystals can be a challenge, the detailed structural information provided by this technique is unparalleled. For cognate structures like N-vinyl amides, X-ray crystallography has been instrumental in understanding their solid-state structures and packing. google.com

Chemical Reactivity and Mechanistic Investigations of 4 Chlorobut 3 Enamide Transformations

Elucidation of Reaction Mechanisms in Enamide Chemistry

The enamide moiety in 4-chlorobut-3-enamide dictates its reactivity, which is characterized by a complex interplay of electronic and steric factors. The presence of the chlorine atom and the amide group significantly influences the electron density of the carbon-carbon double bond, leading to unique mechanistic pathways.

Detailed Analysis of AdE3 Mechanisms in Halogen Addition Processes

The addition of halogens to the double bond of enamides, including this compound, can proceed through a termolecular electrophilic addition (AdE3) mechanism. This pathway is favored under conditions of high halogen concentration. In this mechanism, one halogen molecule acts as the electrophile, while a second halogen molecule assists in the nucleophilic attack on the intermediate.

The process is initiated by the polarization of a halogen molecule (e.g., Br₂) as it approaches the electron-rich π-system of the enamide. This leads to the formation of a bridged halonium ion intermediate. The charge in this intermediate is delocalized over the two carbon atoms of the former double bond and the halogen atom. Subsequently, a bromide anion, acting as a nucleophile, attacks one of the carbon atoms of the halonium ion from the anti-face, leading to the formation of a vicinal dihalide with anti-stereochemistry.

A representative scheme for the AdE3 mechanism in the bromination of an enamide is shown below:

| Step | Description | Intermediate/Product |

| 1 | Approach of the electrophilic halogen to the enamide double bond. | π-complex |

| 2 | Formation of a bridged bromonium ion intermediate. | Bromonium ion |

| 3 | Nucleophilic attack by a bromide ion from the anti-face. | trans-dibromide |

This stereospecific outcome is a hallmark of the involvement of a bridged halonium ion, which blocks the syn-face from nucleophilic attack.

Interrogating the Role of Keteniminium Intermediates in Stereocontrol

Keteniminium ions are highly reactive intermediates that can be generated from amides and play a pivotal role in controlling the stereochemical outcome of various transformations. uiowa.edu In the context of chlorinated enamides, the formation of a keteniminium intermediate can be achieved through the activation of the amide carbonyl group, followed by elimination.

Once formed, the linear geometry and electrophilic nature of the keteniminium ion make it susceptible to nucleophilic attack. The stereochemistry of the resulting product is determined by the trajectory of the incoming nucleophile, which can be influenced by steric hindrance and the presence of chiral auxiliaries on the nitrogen atom. This approach offers a powerful strategy for the asymmetric synthesis of complex nitrogen-containing molecules. The trapping of these intermediates with various nucleophiles can lead to the stereocontrolled formation of new carbon-carbon or carbon-heteroatom bonds.

Characterization of Radical Pathways in Enamide Functionalization

In recent years, visible-light photoredox catalysis has emerged as a powerful tool for the functionalization of enamides via radical pathways. researchgate.net These reactions proceed under mild conditions and exhibit broad functional group tolerance. The general mechanism involves the generation of a radical species from a suitable precursor by a photocatalyst excited by visible light. This radical then adds to the enamide double bond.

The resulting radical intermediate can undergo further transformations, such as radical-polar crossover, where it is oxidized to a cation that can be trapped by a nucleophile. This strategy has been successfully employed for the alkylation and arylation of enamides. researchgate.net For instance, the use of an iridium-based photocatalyst can facilitate the addition of alkyl radicals, generated from alkyl bromides, to enamides.

| Catalyst System | Radical Precursor | Enamide Substrate | Product Type |

| Ir(ppy)₂(dtbbpy)PF₆ | Diethyl 2-bromomalonate | N-vinylpyrrolidinone | β-Alkylated enamide |

| fac-[Ir(ppy)₃] | BrCF₂CO₂Et | General Olefins | Bromodifluoroalkylated product |

These photoredox-catalyzed reactions provide a complementary approach to traditional two-electron pathways for enamide functionalization. researchgate.net

Nucleophilic Addition Reactions Involving the Enamide Moiety

The enamide moiety in this compound can also undergo nucleophilic addition reactions, although this reactivity is less common than electrophilic addition. The electron-withdrawing nature of the amide carbonyl group can polarize the double bond, rendering the β-carbon susceptible to attack by strong nucleophiles.

However, the nucleophilicity of the nitrogen lone pair often leads to competing reactions at the nitrogen or carbonyl carbon. The outcome of nucleophilic addition is highly dependent on the nature of the nucleophile and the reaction conditions. For instance, the reaction of enamides with organolithium or Grignard reagents can lead to conjugate addition, but side reactions are common.

Transition Metal-Catalyzed Cross-Coupling Reactions of Chlorinated Enamides

The chlorine atom in this compound serves as a handle for transition metal-catalyzed cross-coupling reactions, providing a powerful method for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling Protocols for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron reagent with an organic halide or triflate. wikipedia.orgorganic-chemistry.orglibretexts.orgharvard.edu Chlorinated enamides, such as this compound, are suitable substrates for this reaction, allowing for the introduction of a wide range of substituents at the chlorinated carbon.

The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition of the chlorinated enamide to a palladium(0) complex, transmetalation of the organic group from the organoboron reagent to the palladium(II) complex, and reductive elimination of the final product, regenerating the palladium(0) catalyst. libretexts.org

The stereochemical outcome of the Suzuki coupling of vinyl halides is generally retention of the double bond geometry. beilstein-journals.org This is a significant advantage for the synthesis of stereodefined substituted enamides. The choice of palladium catalyst, ligands, and base can influence the reaction efficiency and stereoselectivity. beilstein-journals.org

Below is a table summarizing typical conditions for Suzuki coupling of vinyl halides:

| Palladium Catalyst | Ligand | Base | Organoboron Reagent |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Arylboronic acid |

| Pd(dppf)Cl₂ | dppf | K₃PO₄ | Alkylboronic acid |

| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Vinylboronic acid |

The ability to perform Suzuki couplings on chlorinated enamides significantly enhances their synthetic utility, enabling the construction of complex molecular architectures.

Sonogashira Coupling Strategies for Alkynyl Enamide Derivatives

The Sonogashira coupling, a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, represents a powerful method for the formation of carbon-carbon bonds. mdpi.comlibretexts.orgorganic-chemistry.org In the context of this compound, this reaction would theoretically allow for the synthesis of alkynyl enamide derivatives. The general mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. mdpi.com

The palladium cycle begins with the oxidative addition of the vinyl halide (in this case, this compound) to a palladium(0) complex. The copper cycle involves the formation of a copper(I) acetylide species from the terminal alkyne, a copper(I) salt, and a base. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired alkynyl enamide and regenerates the palladium(0) catalyst. mdpi.com

While the Sonogashira reaction is widely applicable to vinyl halides, the specific application to β-haloenamides like this compound is not extensively documented in readily available literature. However, the reactivity of similar systems, such as β-halovinyl ketones, has been explored. For instance, a one-pot synthesis of (Z)-β-halovinyl ketones involves a Sonogashira coupling of acid chlorides with terminal alkynes to form ynones, which then undergo hydrohalogenation. nih.govnih.govdntb.gov.ua This suggests that the C-Cl bond in a related system is reactive under palladium catalysis, although this is a formation of a halo-vinyl compound rather than a reaction of one. The success of a direct Sonogashira coupling on this compound would depend on factors such as catalyst system, reaction conditions, and the relative reactivity of the C-Cl bond in this specific enamide structure.

Table 1: Key Components and Their Roles in Sonogashira Coupling

| Component | Role |

| Vinyl Halide | Electrophilic partner (e.g., this compound) |

| Terminal Alkyne | Nucleophilic partner |

| Palladium Catalyst | Facilitates oxidative addition and reductive elimination |

| Copper(I) Co-catalyst | Forms copper acetylide intermediate |

| Base | Deprotonates the terminal alkyne |

Palladium-Catalyzed Intramolecular Cyclization Reactions

Palladium-catalyzed intramolecular cyclization reactions are a cornerstone of modern synthetic chemistry for the construction of heterocyclic and carbocyclic frameworks. nih.govdntb.gov.uarsc.org For a substrate like this compound, if appropriately substituted, intramolecular cyclization could be envisioned through several palladium-catalyzed pathways.

One such pathway is an intramolecular Heck reaction. In this scenario, oxidative addition of the vinyl chloride moiety to a palladium(0) catalyst would form a vinylpalladium(II) complex. If a tethered nucleophile, such as another double bond or an aryl group, is present in the molecule, subsequent migratory insertion followed by β-hydride elimination or reductive elimination could lead to the formation of a cyclic product. The regioselectivity of such cyclizations, particularly the preference for exo versus endo ring closure, is often governed by Baldwin's rules and the specific reaction conditions. dntb.gov.ua

Cyclization Reactions Towards Heterocyclic and Polycyclic Architectures

The structural motif of this compound is a versatile precursor for the synthesis of various heterocyclic and polycyclic systems. Beyond palladium-catalyzed methods, other cyclization strategies can be employed. The presence of the amide functionality and the reactive vinyl chloride group allows for the construction of nitrogen-containing rings.

For instance, intramolecular nucleophilic substitution, where a tethered nucleophile displaces the vinyl chloride, can lead to the formation of cyclic structures. The feasibility of such reactions depends on the length and nature of the tether connecting the nucleophile to the enamide backbone, which will determine the size of the resulting ring.

Furthermore, tandem reactions involving the initial transformation of the enamide followed by cyclization are also plausible. For example, a reaction that modifies the amide nitrogen with a group containing a nucleophilic site could set the stage for a subsequent intramolecular cyclization onto the vinyl chloride moiety. The synthesis of N-heterocycles through the intramolecular cyclization of amides is a well-established strategy in organic synthesis. rsc.org

C-H Activation Methodologies Directed by Amide Functionalities

The amide group is a well-established directing group in transition metal-catalyzed C-H activation reactions. mdpi.comnih.govrsc.org This strategy allows for the selective functionalization of otherwise unreactive C-H bonds that are spatially close to the amide functionality. In the case of this compound, the amide group could potentially direct the activation of nearby C-H bonds.

The most likely candidates for amide-directed C-H activation in this molecule would be the vinylic C-H bond at the α-position to the carbonyl group or C-H bonds on a substituent attached to the amide nitrogen. The activation would typically proceed through the formation of a cyclometalated intermediate, where the amide oxygen coordinates to the metal center and facilitates the cleavage of a nearby C-H bond. nih.gov

While the concept of amide-directed C-H activation is broadly applicable, its specific use on a β-haloenamide substrate like this compound is not widely reported. The presence of the vinyl chloride functionality might influence the reactivity and selectivity of such a process. The metal catalyst could potentially interact with the C-Cl bond or the double bond in addition to the amide group, leading to competing reaction pathways. However, the use of specific ligands and reaction conditions could potentially favor the desired C-H activation pathway. mdpi.comnih.gov

Table 2: Potential C-H Activation Sites Directed by the Amide Group in Substituted this compound Derivatives

| Potential C-H Bond | Location | Comments |

| Vinylic C-H | α-position of the double bond | Activation would lead to functionalization of the double bond. |

| Alkyl C-H | On N-substituent | Would require an appropriate alkyl group on the amide nitrogen. |

Hydroamination Reactions and Related Addition Processes with Amines

The double bond in this compound is activated by the electron-withdrawing amide group, making it susceptible to nucleophilic attack by amines. This reactivity can lead to several possible outcomes, including hydroamination (the formal addition of an N-H bond across the double bond) or nucleophilic vinylic substitution of the chlorine atom.

The reaction of amines with α,β-unsaturated carbonyl compounds is a classic Michael addition. jlu.edu.cn In the case of this compound, a 1,4-conjugate addition of an amine would lead to an enolate intermediate, which upon protonation would yield a β-amino-α-chloro-butanamide.

Alternatively, a direct nucleophilic vinylic substitution of the chlorine atom by an amine is also a plausible pathway. This type of reaction is often facilitated by the presence of an electron-withdrawing group conjugated to the double bond, which stabilizes the intermediate formed upon nucleophilic attack. The outcome of the reaction between an amine and this compound (i.e., addition versus substitution) would likely depend on the nature of the amine, the reaction conditions (e.g., solvent, temperature, presence of a base), and the relative stability of the intermediates in each pathway. The reaction of amines with alkyl halides to form more substituted amines is a fundamental process in organic chemistry. youtube.comyoutube.com

It is also possible for a tandem addition-elimination to occur, where the amine first adds to the double bond, and then the resulting intermediate eliminates hydrogen chloride to form an enamine-amide. The specific pathway that is favored will ultimately determine the structure of the final product.

Theoretical and Computational Chemistry Approaches to 4 Chlorobut 3 Enamide Systems

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. frontiersin.orgscispace.com These methods are used to model the electronic structure, which in turn dictates the molecule's stability and reactivity.

Electronic Structure: The electronic environment of 4-chlorobut-3-enamide is characterized by the interplay between the electron-withdrawing chloro and amide groups and the electron-donating C=C double bond. DFT calculations can map out the electron density distribution, identify molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and generate molecular electrostatic potential (MESP) plots. scispace.com The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. scispace.com For an enamide system, the MESP plot would likely show negative potential (electron-rich regions) around the carbonyl oxygen and the double bond, indicating sites susceptible to electrophilic attack, while positive potential would be found near the amide proton, making it a potential hydrogen bond donor.

Stability and Reactivity: The stability of this compound can be assessed by calculating its total electronic energy and comparing it to isomers or related compounds. DFT calculations have been employed to evaluate the relative stability of different conformers of amide-containing molecules, such as azapeptides, by comparing their energies. mdpi.com The presence of the chlorine atom introduces specific reactivity patterns. Computational studies on related N-halo compounds have used DFT to calculate N–Cl bond dissociation energies, providing a quantitative measure of the bond's weakness and the compound's potential as a halogenating agent. researchgate.net For this compound, similar calculations could predict its propensity to undergo reactions involving the C-Cl bond or the enamide moiety.

The choice of DFT functional and basis set is critical for obtaining accurate results. youtube.com Hybrid functionals like B3LYP are commonly used for a wide range of organic molecules, while others with varying percentages of Hartree-Fock (HF) exchange may be selected for specific properties like magnetic exchange coupling constants. nih.govnih.gov

Table 1: Common DFT Functionals and Basis Sets for Organic Molecule Calculations

| Functional | Type | Common Applications | Basis Set | Description |

| B3LYP | Hybrid | Geometry optimization, frequency calculations, general properties. scispace.comnih.gov | 6-31G* or 6-31G | Pople-style basis set with polarization functions on heavy atoms (*) or all atoms (). |

| M06-2X | Hybrid Meta-GGA | Good for non-covalent interactions, thermochemistry, and kinetics. researchgate.netacs.org | def2-TZVP | Ahlrichs-type triple-zeta basis set with valence polarization. |

| PBE0 | Hybrid | Electronic structure and spectra calculations. nih.gov | 6-31+G(d,p) | Pople-style basis set with diffuse functions (+) and polarization functions. |

| CAM-B3LYP | Long-range Corrected | Charge-transfer excitations, electronic spectra. nih.gov | cc-pVTZ | Dunning's correlation-consistent triple-zeta basis set. |

This table provides illustrative examples of computational methods used in theoretical chemistry.

Computational Modeling of Reaction Intermediates, Transition States, and Energy Landscapes

A primary strength of computational chemistry is its ability to map out the entire energy landscape of a chemical reaction. nih.gov This involves identifying and characterizing the structures and energies of reactants, products, reaction intermediates, and, most importantly, transition states.

Reaction Mechanisms: For this compound, potential reactions include nucleophilic substitution at the carbonyl carbon, addition to the double bond, or reactions involving the C-Cl bond. DFT calculations can model these pathways. For instance, in studies of enamide formation from amides, a two-step mechanism was elucidated using DFT, involving the migration of a hydride or methyl anion to form an intermediate imine, followed by proton abstraction. acs.org The calculated energy barriers for each step revealed the rate-determining step of the reaction.

Transition State Analysis: A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. nih.gov Locating the TS is crucial for calculating the activation energy barrier, which determines the reaction rate. Computational studies on the hydrogenation of enamides have successfully located transition states for key steps like oxidative addition and hydride insertion. uit.noub.edu Frequency calculations are performed to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

Energy Landscapes: By connecting the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. rsc.org This profile provides a visual representation of the reaction's thermodynamics (relative energies of reactants and products) and kinetics (activation energy barriers). For complex reactions, such as the ruthenium-catalyzed hydroamidation of alkynes to form enamides, DFT calculations have mapped out competing pathways leading to different stereoisomers (E- and Z-enamides), helping to explain the origins of stereoselectivity. rsc.org Similar detailed energy landscapes could be constructed for reactions of this compound to predict product distributions and optimize reaction conditions.

In Silico Prediction of Chemical Properties Relevant to Synthetic Design and Method Development

Computational tools are increasingly integrated into the process of synthetic design, allowing chemists to predict properties and screen candidates before undertaking laboratory work. rug.nlnih.gov This in silico approach saves time and resources and aligns with the principles of green chemistry. advancedsciencenews.comdiva-portal.org

Predicting Physicochemical Properties: A range of molecular descriptors relevant to synthesis and purification can be calculated. These include properties like molecular weight, polarity (dipole moment), solubility (often predicted using models like the SMD or PCM solvation models), and chromatographic behavior. youtube.com For instance, ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are crucial in drug design, can be predicted for novel compounds to assess their viability early in the development process. nih.gov

Catalyst and Reagent Design: Computational chemistry can guide the development of new synthetic methods. For example, in designing catalysts for asymmetric reactions, modeling the interaction between the catalyst and the substrate can reveal the origins of stereoselectivity. advancedsciencenews.com DFT calculations have been used to rationalize the enantioselectivity in chiral phosphoric acid-catalyzed reactions by modeling the deprotonation transition states involving the catalyst and an amide-containing substrate. acs.org This knowledge can then be used to design more effective catalysts. Similarly, by calculating properties like N-Cl bond dissociation energies, researchers can design new electrophilic halogenation reagents with tailored reactivity. researchgate.net

Reaction Optimization: In silico screening can help identify optimal reaction conditions. By modeling a reaction in different solvents (using implicit solvation models) or at different temperatures, chemists can predict how these changes will affect reaction rates and outcomes. youtube.com This predictive power allows for a more targeted and efficient approach to experimental optimization.

Table 2: Examples of Predictable Properties for Synthetic Design

| Property Category | Specific Property | Relevance to Synthesis | Computational Method |

| Physicochemical | Dipole Moment | Polarity, solubility, chromatographic behavior | DFT, Semi-empirical |

| Solvation Free Energy | Solubility in different solvents | PCM, SMD models with DFT | |

| Reactivity | HOMO/LUMO Energies | Susceptibility to nucleophilic/electrophilic attack | DFT, Hartree-Fock |

| Bond Dissociation Energy | Bond lability, radical formation potential | DFT (e.g., M06-2X) | |

| Spectroscopic | NMR Chemical Shifts | Structure verification | DFT (GIAO method) |

| IR Vibrational Frequencies | Functional group identification, confirmation of TS | DFT (Frequency analysis) |

This table illustrates the types of properties that can be predicted computationally to aid in chemical synthesis.

Conformational Analysis and Stereochemical Prediction of Chiral Enamide Systems

The three-dimensional structure of molecules, including their conformation and stereochemistry, is critical to their function and reactivity. 182.160.97 Enamides can exhibit complex stereochemical features, including E/Z isomerism at the double bond and, if appropriately substituted, chirality.

Conformational Analysis: Amide bonds can exist in both cis and trans conformations, with the trans form being significantly more stable in most cases. However, factors like steric hindrance or the presence of cyclic structures can influence this preference. researchgate.net Computational methods can systematically explore the conformational space of a molecule by rotating its single bonds and calculating the energy of each resulting conformer. mdpi.com For a flexible molecule like this compound, this analysis would identify the lowest-energy (most populated) conformers, which are essential for accurately modeling its reactivity. Studies on azapeptides have shown that the choice of DFT functional (with or without dispersion correction) can impact the predicted lowest energy conformer, highlighting the importance of using appropriate theoretical levels. mdpi.com

Stereochemical Prediction: Computational chemistry is a powerful tool for predicting the stereochemical outcome of asymmetric reactions. uit.no In reactions involving chiral enamides or chiral catalysts, multiple diastereomeric transition states are possible, each leading to a different stereoisomeric product. By calculating the relative energies of these competing transition states, the major product can be predicted. The energy difference between the diastereomeric transition states (ΔΔG‡) can be related to the enantiomeric excess (ee) or diastereomeric ratio (dr) of the products. This approach has been successfully applied to understand the enantioselectivity of reactions like the hydrogenation of enamides and Minisci reactions involving amide radical precursors. acs.orguit.no Such computational models can reveal subtle non-covalent interactions, like hydrogen bonds or steric clashes, that control stereoselectivity. nih.govnih.gov

Advanced Applications of 4 Chlorobut 3 Enamide in Complex Organic Synthesis

Utility as a Versatile Synthetic Building Block for High-Value Organic Molecules

4-Chlorobut-3-enamide, with its combination of a reactive vinyl chloride moiety and an amide functional group, presents itself as a potentially valuable, though not widely documented, building block in the synthesis of complex organic molecules. The inherent reactivity of the carbon-chlorine bond, coupled with the directing and participating capabilities of the amide group, offers a platform for a variety of chemical transformations.

The vinyl chloride group can participate in a range of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of diverse substituents at this position. This versatility is crucial for the construction of intricate carbon skeletons found in many high-value organic molecules. Furthermore, the electron-withdrawing nature of the amide functionality can influence the reactivity of the double bond, making it susceptible to nucleophilic attack or participation in cycloaddition reactions.

While specific, high-profile examples of this compound as a cornerstone in the synthesis of blockbuster pharmaceuticals or agrochemicals are not prevalent in readily accessible literature, its structural motifs are present in various classes of compounds, suggesting its potential as a synthon. The development of novel catalytic systems could further unlock the synthetic potential of this and related chloro-substituted enamides.

Strategic Incorporations in the Total Synthesis of Natural Products and Bioactive Compounds

The total synthesis of natural products and bioactive compounds often requires the strategic use of multifunctional building blocks to construct complex polycyclic and stereochemically rich structures. While direct and extensive application of this compound in landmark total syntheses is not a recurring theme in published research, the broader class of enamides plays a significant role in the assembly of alkaloids and other nitrogen-containing natural products.

Enamides are recognized as stable and versatile intermediates that can be activated under specific conditions to participate in cyclization reactions, forming key heterocyclic rings. The presence of the chloro-substituent in this compound offers a synthetic handle for post-cyclization functionalization, a valuable strategy in the late stages of a total synthesis to introduce additional complexity or to fine-tune the biological activity of the target molecule.

For instance, a hypothetical synthetic route could involve the initial use of the enamide portion for a key ring-forming reaction, followed by the transformation of the vinyl chloride moiety to introduce a critical side chain or to close another ring. The successful implementation of such a strategy would depend on the chemoselective manipulation of the different functional groups within the molecule.

Precursor Roles in the Synthesis of Diverse Heterocyclic Compounds

The construction of heterocyclic frameworks is a cornerstone of medicinal chemistry and drug discovery. This compound, in principle, can serve as a precursor to a variety of nitrogen-containing heterocycles.

Stereoselective Synthesis of Pyrrolidine (B122466) Derivatives

The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. The stereoselective synthesis of substituted pyrrolidines is therefore a topic of intense research. While the direct use of this compound in well-established, named reactions for pyrrolidine synthesis is not widely reported, its structure lends itself to potential intramolecular cyclization strategies.

For example, activation of the amide nitrogen followed by nucleophilic attack on the double bond, or a radical-mediated cyclization involving the vinyl chloride, could potentially lead to the formation of a pyrrolidinone scaffold. Achieving stereoselectivity in such a process would likely require the use of chiral auxiliaries, catalysts, or reagents to control the facial selectivity of the ring closure.

The following table outlines a hypothetical reaction scheme for the synthesis of a pyrrolidine derivative from this compound.

| Step | Reactant | Reagents and Conditions | Product |

| 1 | This compound | 1. Base (e.g., NaH) 2. Chiral Auxiliary | N-acylated, chiral auxiliary-appended enamide |

| 2 | Intermediate from Step 1 | Radical Initiator (e.g., AIBN), H-donor (e.g., Bu3SnH) | Chiral pyrrolidinone derivative |

Construction of Fused Pyrrolocoumarin Frameworks

Fused pyrrolocoumarins are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities. The synthesis of these frameworks often involves the annulation of a pyrrole (B145914) ring onto a coumarin (B35378) scaffold. While there is no direct evidence of this compound being used for this purpose, related compounds containing a butenyl or butynyl chain have been employed in the construction of such fused systems.

A potential, albeit speculative, synthetic approach could involve the N-alkylation of an aminocoumarin with a derivative of this compound, followed by an intramolecular Heck reaction to form the fused pyrrole ring. The success of such a strategy would be contingent on the reactivity of the vinyl chloride and the stability of the intermediates.

Regioselective Synthesis of Dihydroisoquinolone Systems via C-H Activation

The dihydroisoquinolone core is present in numerous alkaloids and pharmacologically active compounds. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have emerged as powerful tools for the construction of this heterocyclic system. These reactions typically involve the coupling of an N-substituted benzamide (B126) with an alkene or alkyne.

In this context, this compound itself is not the typical substrate for the C-H activation step. However, it could potentially be used to prepare the necessary precursors. For instance, the amide nitrogen of this compound could be attached to an aromatic ring, and the resulting substrate could then undergo an intramolecular C-H activation/alkene insertion reaction to form a dihydroisoquinolone. The regioselectivity of the C-H activation would be directed by the amide group.

A representative, though hypothetical, reaction is shown below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2-Bromobenzoyl chloride | 4-Chlorobut-3-enamine | Base | N-(2-bromophenyl)-4-chlorobut-3-enamide |

| N-(2-bromophenyl)-4-chlorobut-3-enamide | - | Pd or Rh catalyst | Fused dihydroisoquinolone derivative |

Functionalization for Advanced Materials Science Applications

The application of small organic molecules as building blocks for advanced materials is a rapidly growing field. Functional molecules can be incorporated into polymers, metal-organic frameworks (MOFs), or other supramolecular assemblies to impart specific optical, electronic, or mechanical properties.

The potential of this compound in materials science is largely unexplored in the scientific literature. However, its structure contains features that could be of interest for materials applications. The enamide moiety can participate in polymerization reactions, and the vinyl chloride group offers a site for post-polymerization modification. For example, the chlorine atom could be substituted with other functional groups to tune the properties of the resulting polymer.

Furthermore, the amide group is capable of forming hydrogen bonds, which can be a key driving force for the self-assembly of molecules into ordered structures. This property could potentially be exploited in the design of liquid crystals or other self-assembling materials.

Analytical Methodologies for Process Monitoring and Purity Assessment in Research Scale

Advanced Chromatographic Techniques for Separation, Purification, and Reaction Optimization

Chromatographic methods are indispensable for the separation and purification of "4-Chlorobut-3-enamide" from reaction mixtures and for the optimization of reaction conditions. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful tool for the analysis of polar compounds like "this compound." The separation is typically achieved on a C18 column with a polar mobile phase, allowing for the resolution of the target compound from starting materials, reagents, and byproducts. A key advantage of HPLC is its ability to analyze samples directly from the reaction mixture with minimal preparation.

For reaction optimization, HPLC can be used to track the consumption of reactants and the formation of "this compound" over time. By varying parameters such as temperature, catalyst loading, and reagent stoichiometry and analyzing the resulting reaction profiles, optimal conditions can be rapidly identified.

Table 1: Illustrative HPLC Method Parameters for the Analysis of a "this compound" Synthesis Reaction

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water (0.1% Formic Acid)B: Acetonitrile (0.1% Formic Acid) |

| Gradient | 10% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 5 µL |

Table 2: Example Retention Times for Components in a "this compound" Synthesis

| Compound | Retention Time (min) |

| Starting Material (e.g., an amine) | 3.2 |

| Acylating Agent | 12.5 |

| This compound | 8.7 |

| Byproduct 1 | 6.4 |

| Byproduct 2 | 10.1 |

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a high-resolution technique for the analysis of volatile and thermally stable compounds. While "this compound" may require derivatization to improve its volatility and thermal stability, GC offers excellent separation efficiency. An electron capture detector (ECD) is particularly sensitive to halogenated compounds and can provide high selectivity for the analysis of "this compound".

GC is well-suited for purity assessment of the isolated product. The high resolution of capillary GC columns can separate isomers and closely related impurities that may not be resolved by HPLC.

Table 3: Representative GC Method Parameters for Purity Assessment of "this compound"

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (2 min), then 15 °C/min to 280 °C (5 min) |

| Detector | Electron Capture Detector (ECD) |

| Detector Temperature | 300 °C |

In Situ Spectroscopic Methods for Real-Time Reaction Monitoring and Kinetic Studies

In situ spectroscopic techniques provide a non-invasive means to monitor chemical reactions in real-time, offering valuable insights into reaction kinetics, mechanisms, and the formation of transient intermediates.

Fourier-Transform Infrared (FTIR) Spectroscopy

In situ FTIR spectroscopy is a powerful technique for monitoring the progress of the synthesis of "this compound". By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously without the need for sampling. The disappearance of reactant peaks and the appearance of product peaks can be tracked over time. For example, the consumption of a starting amine can be monitored by the decrease in the N-H stretching vibration, while the formation of the amide product can be observed by the appearance of the characteristic amide I (C=O stretch) and amide II (N-H bend) bands.

This real-time data allows for the precise determination of reaction endpoints and can reveal the presence of any unstable intermediates, providing a deeper understanding of the reaction mechanism.

Table 4: Characteristic IR Frequencies for Monitoring the Synthesis of "this compound"

| Functional Group | Vibration | Wavenumber (cm⁻¹) |

| Amine (reactant) | N-H stretch | 3400-3300 |

| Amide (product) | C=O stretch (Amide I) | ~1650 |

| Amide (product) | N-H bend (Amide II) | ~1550 |

| Alkene (product) | C=C stretch | ~1630 |

| C-Cl (product) | C-Cl stretch | 800-600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While less commonly used for real-time monitoring due to instrumentation constraints, time-resolved NMR spectroscopy can provide detailed kinetic and mechanistic information. By acquiring spectra at regular intervals, the concentration of reactants, intermediates, and products can be quantified. The distinct chemical shifts of the protons in "this compound" and its precursors allow for unambiguous tracking of each species throughout the reaction. This data is invaluable for building accurate kinetic models of the reaction.

Quantitative Methodologies for Yield Determination, Conversion Tracking, and Selectivity Assessment

Accurate quantification of reaction outcomes is essential for process development and optimization.

Yield Determination

The yield of "this compound" can be determined by chromatographic methods using an internal or external standard.

Internal Standard Method: A known amount of a non-reactive compound (the internal standard) is added to a sample of the reaction mixture. The relative response factors of the internal standard and "this compound" are determined, allowing for the calculation of the product concentration and, subsequently, the reaction yield.

External Standard Method: A calibration curve is generated by analyzing solutions of pure "this compound" at known concentrations. The concentration of the product in the reaction mixture can then be determined by comparing its chromatographic peak area to the calibration curve.

Conversion Tracking

The conversion of the limiting reactant can be tracked over time using either HPLC or in situ FTIR. By plotting the concentration of the limiting reactant as a function of time, the reaction rate can be determined.

Selectivity Assessment

In reactions where multiple products can be formed, selectivity is a critical parameter. Chromatographic methods are ideal for assessing selectivity by separating and quantifying the desired product ("this compound") and any undesired byproducts. The selectivity is then calculated as the ratio of the amount of the desired product formed to the total amount of all products formed.

Table 5: Hypothetical Data for Selectivity Assessment in a "this compound" Synthesis

| Time (min) | "this compound" (Area) | Byproduct 1 (Area) | Byproduct 2 (Area) | Selectivity (%) |

| 10 | 15000 | 500 | 200 | 95.5 |

| 30 | 45000 | 1800 | 700 | 94.7 |

| 60 | 80000 | 4000 | 1500 | 93.6 |

| 120 | 120000 | 8000 | 3000 | 91.6 |

Patent Landscape and Industrial Research Implications of 4 Chlorobut 3 Enamide Chemistry

Analysis of Synthetic Routes and Applications in Global Patent Literature

While specific patent data for "4-Chlorobut-3-enamide" is not extensively detailed in publicly accessible literature, an analysis of the broader class of enamides provides significant insights into the intellectual property landscape. Patented synthetic methodologies for enamides often focus on efficiency, scalability, and stereoselectivity, which are critical for industrial applications.

Several key synthetic strategies for enamides have been the subject of patent filings. These include:

Phosphine-Mediated Reductive Acylation of Oximes: This method is noted for its scalability and high yields, making it suitable for pharmaceutical production. One notable application has been the large-scale synthesis of an enamide intermediate for a drug candidate, with production exceeding 75 kg with high purity (99.5%). organic-chemistry.org

Electrophilic Activation of Amides: A novel, one-step N-dehydrogenation of amides to enamides has been developed using a combination of LiHMDS and triflic anhydride. acs.orgchemistryviews.org This approach is characterized by its simple setup and broad substrate scope. acs.orgresearchgate.net

Titanium-Mediated Condensation: The condensation of secondary amides with aldehydes and ketones mediated by TiCl4 offers a route to polysubstituted (E)-enamides at room temperature. rsc.org

The applications of enamides detailed in patent literature are diverse, highlighting their versatility as chemical building blocks. Enamides are crucial intermediates in the synthesis of:

N-heterocycles: Their unique reactivity allows for the construction of various nitrogen-containing ring systems, which are common motifs in natural products and pharmaceuticals. nih.gov

Chiral Amines: Asymmetric hydrogenation of enamides provides access to enantiopure amines, a critical component in many active pharmaceutical ingredients. organic-chemistry.org

Complex Natural Products: Enamide cyclization strategies are leveraged in the total synthesis of complex alkaloids and other natural products. nih.gov

The following interactive data table summarizes key patented synthetic routes for enamides and their significant applications.

| Synthetic Route | Key Reagents/Conditions | Advantages | Patented Applications | Relevant Citations |

| Phosphine-Mediated Reductive Acylation | Ketoximes, Acetic Anhydride, Trialkyl/Triaryl Phosphines | Scalable, High Yield, High Purity | Intermediate for drug candidates | organic-chemistry.org |

| Electrophilic Amide Activation | LiHMDS, Triflic Anhydride | One-step, Broad Substrate Scope | Synthesis of N-cyclic and -acyclic enamides | acs.orgchemistryviews.orgresearchgate.net |

| Ti-Mediated Condensation | Secondary Amides, Aldehydes/Ketones, TiCl4 | Room Temperature Reaction | Synthesis of polysubstituted (E)-enamides | rsc.org |

| Visible-Light Photoredox Catalysis | [Ir(ppy)2(dtbbpy)PF6], Na2HPO4 | Mild, Environmentally Friendly | C-H functionalization of enamides | nih.gov |

Emerging Trends in Industrial Development and Scaling of Enamide-Based Compounds

The industrial development of enamide-based compounds is driven by the need for efficient and sustainable manufacturing processes for complex, high-value molecules. Several emerging trends are shaping this landscape:

Development of Robust and Scalable Synthetic Methods: There is a continuous effort to develop synthetic routes that are not only high-yielding but also amenable to large-scale production. The phosphine-mediated reductive acylation of oximes is a prime example of a method successfully scaled up for industrial production. organic-chemistry.org

Focus on Catalytic and Greener Processes: The use of visible-light photoredox catalysis for the direct C-H functionalization of enamides represents a move towards more environmentally friendly and sustainable chemical synthesis. nih.gov The replacement of precious metals with earth-abundant transition metals in catalytic processes is another area of growing interest. acs.org

Exploration of Novel Reactivity: Researchers are continually exploring the unique reactivity of enamides to develop new synthetic transformations. nih.govrsc.orgfao.org This includes their use in multicomponent reactions and tandem processes to build molecular complexity efficiently. nih.govacs.org The exploration of tertiary enamides as versatile synthons has also gained momentum in recent years. rsc.orgfao.org

Application in Continuous Flow Chemistry: The immobilization of enzymes and the development of flow biocatalysis systems for amide synthesis are being explored to enable more efficient and scalable manufacturing processes. ukri.org

Academic-Industrial Collaborations and Technology Transfer in Enamide Chemical Research

The advancement of enamide chemistry, from fundamental research to industrial application, is significantly propelled by collaborations between academic institutions and industrial partners. These partnerships are essential for bridging the gap between foundational breakthroughs and practical, scalable solutions for the pharmaceutical and chemical industries. acs.org

Benefits of Collaboration:

Acceleration of Innovation: Strategic partnerships can accelerate scientific discovery and the commercialization of new technologies. acs.org

Access to Resources and Expertise: Academia provides fundamental insights and innovative methodologies, while industry offers the resources for scaling up processes and navigating the complexities of product development. nih.gov

Real-World Application of Research: Collaborations provide academic researchers with the opportunity to see their discoveries applied to solve real-world problems, such as the development of new medicines. acs.orgicr.ac.uk For instance, the Princeton Catalysis Initiative has facilitated collaborations between academics and companies like Biohaven for the enantioselective hydrogenation of enamides used in the synthesis of a migraine drug. acs.org

Training the Next Generation of Scientists: These partnerships offer valuable training opportunities for students and postdoctoral researchers, preparing them for careers in both academia and industry. acs.org

Examples of Successful Collaborations:

The collaboration between the Drug Discovery Unit (DDU) at the University of Dundee and GlaxoSmithKline (GSK) has successfully delivered two compounds to human clinical trials. biochemistry.org

The Institute of Cancer Research (ICR) has a strong history of collaborating with commercial partners, leading to the discovery of 21 drug candidates since 2005. icr.ac.uk

Future Research Avenues and Persistent Challenges in 4 Chlorobut 3 Enamide Chemistry

Exploration of Underexplored Reactivity Pathways and Functional Group Compatibility

The reactivity of 4-chlorobut-3-enamide is largely dictated by the vinyl chloride and amide functional groups. While established transformations for these individual moieties exist, their combined presence in a single molecule opens avenues for novel and potentially underexplored reaction pathways. A significant area for future research lies in the systematic investigation of its participation in a variety of chemical transformations, with a particular focus on functional group compatibility.

Cross-Coupling Reactions: The vinyl chloride moiety is a prime handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. nobelprize.orgrsc.orgrsc.org Future work should focus on systematically exploring the scope and limitations of these reactions with this compound. A key challenge will be to delineate the compatibility of various coupling partners in the presence of the amide functionality, which could potentially coordinate to the metal catalyst and influence reactivity. acs.org The development of robust catalytic systems that tolerate a wide array of functional groups on the coupling partner will be crucial for expanding the synthetic utility of this building block.

Nucleophilic Substitution Reactions: The vinyl chloride can also be a substrate for nucleophilic substitution reactions. libretexts.orgyoutube.comyoutube.com Investigating the reactivity of this compound with a diverse range of nucleophiles, including amines, alcohols, thiols, and carbanions, could lead to the synthesis of a wide array of functionalized enamides. A significant challenge in this area is controlling the regioselectivity and stereoselectivity of the substitution, as vinylic substitutions can proceed through various mechanisms. organic-chemistry.org Furthermore, the amide N-H bond can also act as a nucleophile under certain conditions, potentially leading to intramolecular cyclization or intermolecular side reactions.

Radical Reactions: The carbon-chlorine bond in this compound can be homolytically cleaved to generate a vinyl radical. The reactivity of this intermediate in radical cyclization and addition reactions remains a largely unexplored area. nih.govacs.org Research in this direction could unlock new pathways for the synthesis of complex nitrogen-containing heterocycles. A key challenge will be to control the stereochemical outcome of these radical processes.

A systematic study of functional group compatibility is paramount for establishing this compound as a versatile building block. The table below outlines a proposed matrix for investigating the compatibility of various functional groups under different reaction conditions.

| Reaction Type | Functional Group on Partner | Expected Product | Potential Challenges |

| Suzuki Coupling | Arylboronic acid with -OH | 4-(hydroxyaryl)but-3-enamide | Catalyst poisoning by -OH |

| Heck Reaction | Alkene with -NH2 | 4-(aminoalkenyl)but-3-enamide | Coordination of -NH2 to catalyst |

| Nucleophilic Substitution | Thiol | 4-(thio)but-3-enamide | Thiol-ene side reactions |

| Radical Cyclization | Intramolecular alkene | Bicyclic lactam | Control of stereochemistry |

Development of Highly Enantioselective and Diastereoselective Synthetic Methodologies

The creation of chiral centers with high levels of stereocontrol is a cornerstone of modern organic synthesis. For this compound, the development of enantioselective and diastereoselective transformations is a critical area for future research.

Asymmetric Hydrogenation: The double bond in this compound is a potential target for asymmetric hydrogenation to generate a chiral center at the β- or γ-position relative to the amide. The development of chiral transition metal catalysts, such as those based on rhodium or iridium, that can effectively reduce the enamide with high enantioselectivity would be a significant advancement. nih.gov A challenge will be the potential for the chloride to coordinate to the metal center and influence the catalytic activity and selectivity.

Stereoselective Additions: The electron-deficient nature of the double bond, influenced by the amide group, makes it susceptible to conjugate addition reactions. nih.gov The use of chiral nucleophiles or chiral catalysts to control the stereochemical outcome of these additions would provide access to a range of enantioenriched butenamide derivatives. bham.ac.ukrsc.org Furthermore, diastereoselective additions to chiral derivatives of this compound, where a chiral auxiliary is attached to the amide nitrogen, could be explored. bham.ac.ukupenn.edu The Felkin-Anh model can be a useful predictor for the stereochemical outcome of such reactions. bham.ac.uk

Organocatalysis: Asymmetric organocatalysis offers a powerful, metal-free approach to enantioselective synthesis. nih.gov The development of chiral organocatalysts, such as chiral amines or phosphoric acids, that can activate this compound towards enantioselective transformations, such as Michael additions or cycloadditions, is a promising research avenue.

The table below summarizes potential stereoselective transformations and the key challenges associated with each.

| Transformation | Chiral Source | Desired Product | Key Challenges |

| Asymmetric Hydrogenation | Chiral Rh catalyst | Chiral 4-chlorobutanamide | Catalyst inhibition by chlorine |

| Conjugate Addition | Chiral Cu/phosphine (B1218219) | Enantioenriched 3-substituted-4-chlorobutanamide | Controlling regioselectivity |

| Diastereoselective Alkylation | Chiral auxiliary on N | Diastereomerically enriched α-alkylated product | Removal of the auxiliary |

| Organocatalytic Michael Addition | Chiral amine catalyst | Enantioenriched β-adduct | Catalyst loading and turnover |

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

The exploration of the vast chemical space accessible from this compound can be significantly accelerated through the integration of high-throughput experimentation (HTE) and automated synthesis platforms. ethz.chnih.govnih.govseqens.com

Reaction Optimization: HTE allows for the rapid screening of a large number of reaction parameters, such as catalysts, ligands, solvents, and temperatures, to identify optimal conditions for a given transformation. nih.govresearchgate.netrsc.orgiitm.ac.in Applying HTE to the cross-coupling and substitution reactions of this compound would facilitate the rapid discovery of robust and general synthetic protocols. A significant challenge is the development of high-throughput analytical methods to rapidly assess the outcome of each reaction in a multi-well plate format.

Library Synthesis: Automated synthesis platforms can be employed to generate libraries of compounds derived from this compound for biological screening or materials science applications. nih.govacs.org By combining automated synthesis with a diverse set of building blocks, large and structurally diverse libraries of functionalized butenamides can be prepared with minimal manual intervention. The challenge lies in ensuring the reliability and robustness of the automated protocols for a wide range of substrates.

The following table illustrates a hypothetical HTE workflow for the optimization of a Suzuki coupling reaction of this compound.

| Parameter | Variation 1 | Variation 2 | Variation 3 | Variation 4 |

| Catalyst | Pd(PPh3)4 | Pd(dppf)Cl2 | Pd2(dba)3 | Pd(OAc)2 |